molecular formula C9H10BrNO B13054474 1-(6-Bromopyridin-3-YL)butan-1-one

1-(6-Bromopyridin-3-YL)butan-1-one

Katalognummer: B13054474
Molekulargewicht: 228.09 g/mol
InChI-Schlüssel: ZGJZOPQHPDUWPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromopyridin-3-YL)butan-1-one is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This compound is characterized by a bromine atom attached to the pyridine ring, which is further connected to a butanone chain. It is primarily used in research and development within the pharmaceutical and chemical industries.

Vorbereitungsmethoden

One common method includes the reaction of 6-bromopyridine with butanone under specific conditions to yield the desired product . Industrial production methods often involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

1-(6-Bromopyridin-3-YL)butan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(6-Bromopyridin-3-YL)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(6-Bromopyridin-3-YL)butan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-(6-Bromopyridin-3-YL)butan-1-one can be compared with other similar compounds such as 1-(6-bromopyridin-3-yl)ethan-1-one. While both compounds share a bromopyridine core, the difference lies in the length of the carbon chain attached to the pyridine ring.

Similar Compounds

  • 1-(6-Bromopyridin-3-yl)ethan-1-one
  • 1-(6-Bromopyridin-3-yl)propan-1-one

These compounds highlight the versatility and range of bromopyridine derivatives in various fields of research and industry.

Eigenschaften

Molekularformel

C9H10BrNO

Molekulargewicht

228.09 g/mol

IUPAC-Name

1-(6-bromopyridin-3-yl)butan-1-one

InChI

InChI=1S/C9H10BrNO/c1-2-3-8(12)7-4-5-9(10)11-6-7/h4-6H,2-3H2,1H3

InChI-Schlüssel

ZGJZOPQHPDUWPE-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1=CN=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.